2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15088163
InChI: InChI=1S/C19H19N5O2S/c25-17(22-19-21-16(12-27-19)14-6-4-8-20-10-14)11-24-18(26)9-13-5-2-1-3-7-15(13)23-24/h4,6,8-10,12H,1-3,5,7,11H2,(H,21,22,25)
SMILES:
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.5 g/mol

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC15088163

Molecular Formula: C19H19N5O2S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C19H19N5O2S
Molecular Weight 381.5 g/mol
IUPAC Name 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H19N5O2S/c25-17(22-19-21-16(12-27-19)14-6-4-8-20-10-14)11-24-18(26)9-13-5-2-1-3-7-15(13)23-24/h4,6,8-10,12H,1-3,5,7,11H2,(H,21,22,25)
Standard InChI Key PLBUZYQKAJUNNO-UHFFFAOYSA-N
Canonical SMILES C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Introduction

1.2. Key Features

  • Chemical Formula: C18H18N6O2S

  • Functional Groups:

    • Amide group (-CONH)

    • Thiazole ring

    • Pyridine ring

    • Ketone group (-C=O) on the cycloheptapyridazine core

2.1. General Synthetic Approach

The synthesis of such compounds typically involves multistep reactions combining:

  • Formation of the cycloheptapyridazine core through cyclization of precursors like hydrazines and diketones.

  • Coupling with thiazole derivatives via acylation or amidation reactions.

  • Ensuring stereochemical control for the (2Z)-configuration in the thiazole moiety.

2.2. Example Reaction Pathway

A plausible reaction pathway includes:

  • Starting with a diketone and hydrazine to form the cycloheptapyridazine scaffold.

  • Reacting this intermediate with a thiazole derivative under controlled conditions to introduce the acetamide linkage.

3.1. Spectroscopic Techniques

Characterization of this compound can be achieved using:

  • NMR Spectroscopy:

    • 1H^1H NMR to identify hydrogen environments.

    • 13C^{13}C NMR for carbon skeleton confirmation.

  • Mass Spectrometry (MS):

    • To confirm molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To detect functional groups like amides (C=O\text{C=O}) and thiazoles.

3.2. Crystallography

X-ray diffraction studies can provide detailed insights into the three-dimensional structure, confirming bond lengths, angles, and stereochemistry.

4.1. Potential Activities

Heterocyclic compounds like this one are often investigated for their pharmacological properties:

  • Antimicrobial Activity: The thiazole and pyridine rings are known to interact with bacterial enzymes.

  • Anti-inflammatory Potential: Amide linkages and heterocyclic cores can inhibit inflammatory pathways.

  • Antiviral Properties: Cycloheptapyridazine derivatives may disrupt viral replication processes.

4.2. Molecular Docking Studies

Computational docking can predict binding affinities of this compound with biological targets such as enzymes or receptors.

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